molecular formula C8H11FO B1660711 2-Fluorocyclooct-2-en-1-one CAS No. 823178-55-8

2-Fluorocyclooct-2-en-1-one

Cat. No.: B1660711
CAS No.: 823178-55-8
M. Wt: 142.17 g/mol
InChI Key: DVWFFRDKXZCSLA-UHFFFAOYSA-N
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Description

2-Fluorocyclooct-2-en-1-one is an organic compound with the molecular formula C8H11FO It is a fluorinated derivative of cyclooctenone, characterized by the presence of a fluorine atom at the second position of the cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocyclooct-2-en-1-one typically involves the fluorination of cyclooct-2-en-1-one. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures for handling fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclooct-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Fluorinated carboxylic acids or ketones.

    Reduction: Fluorinated alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluorocyclooct-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a probe in biological studies due to the unique properties imparted by the fluorine atom.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluorocyclooct-2-en-1-one involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the fluorine atom can influence the reactivity and selectivity of the compound in chemical reactions. In biological systems, the fluorine atom can affect the compound’s interaction with enzymes and receptors, potentially leading to unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclooct-2-en-1-one: The non-fluorinated parent compound.

    2-Chlorocyclooct-2-en-1-one: A chlorinated analogue.

    2-Bromocyclooct-2-en-1-one: A brominated analogue.

Uniqueness

2-Fluorocyclooct-2-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-fluorocyclooct-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO/c9-7-5-3-1-2-4-6-8(7)10/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWFFRDKXZCSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(C(=O)CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60838806
Record name 2-Fluorocyclooct-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60838806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823178-55-8
Record name 2-Fluorocyclooct-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60838806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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